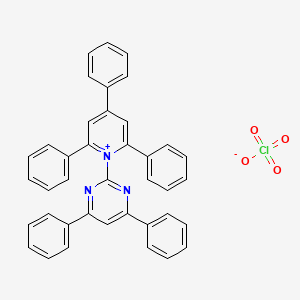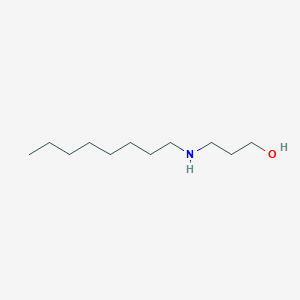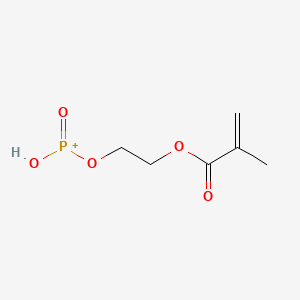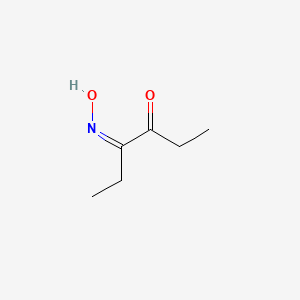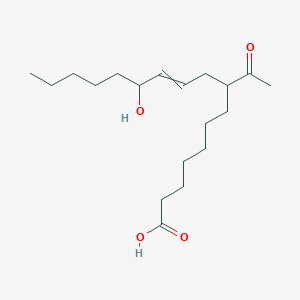
8-Acetyl-12-hydroxyheptadec-10-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-12-hydroxyheptadec-10-enoic acid is a chemical compound with a unique structure that includes an acetyl group, a hydroxyl group, and a double bond within a heptadecenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-12-hydroxyheptadec-10-enoic acid involves multiple steps, typically starting with the preparation of the heptadecenoic acid backbone. Common synthetic routes include:
Esterification: The initial step often involves the esterification of a precursor fatty acid.
Hydroxylation: Introduction of the hydroxyl group at the 12th position.
Acetylation: The final step involves acetylation at the 8th position using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. Techniques such as continuous flow reactors and catalytic processes are employed to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Acetyl-12-hydroxyheptadec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 8-keto-12-hydroxyheptadec-10-enoic acid.
Reduction: Formation of 8-acetyl-12-hydroxyheptadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Acetyl-12-hydroxyheptadec-10-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 8-Acetyl-12-hydroxyheptadec-10-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl and acetyl groups allow it to interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: It may influence pathways related to lipid metabolism, inflammation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
8-Acetyl-12-hydroxyheptadec-10-ynoic acid: Similar structure but with a triple bond instead of a double bond.
12-Hydroxyoctadec-9-enoic acid: Lacks the acetyl group and has a longer carbon chain.
8-Acetyl-12-hydroxyheptadecanoic acid: Saturated version of the compound.
Uniqueness: 8-Acetyl-12-hydroxyheptadec-10-enoic acid is unique due to its specific combination of functional groups and the presence of a double bond, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
54314-72-6 |
|---|---|
Molekularformel |
C19H34O4 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
8-acetyl-12-hydroxyheptadec-10-enoic acid |
InChI |
InChI=1S/C19H34O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h10,14,17-18,21H,3-9,11-13,15H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
DTMHMUBDLJAQOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CCC(CCCCCCC(=O)O)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



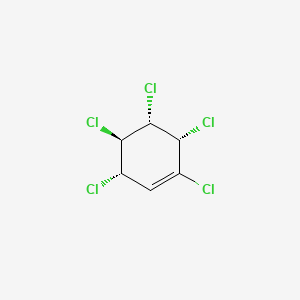
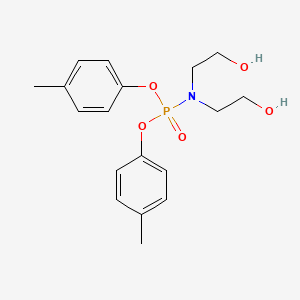

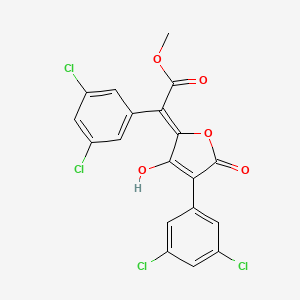


![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
